2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 2-methylpyrazole heterocycle, and an acetic acid backbone. The Boc group enhances stability during synthetic processes, while the pyrazole ring may contribute to hydrogen bonding and biological activity. The compound’s molecular formula is C₁₂H₁₉N₃O₄, with a molecular weight of approximately 269.3 g/mol.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-6-12-14(7)4/h5-6,8H,1-4H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYJOEHRXLQMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2026171-33-3 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrazole Ring Construction
The 2-methylpyrazole core is typically synthesized via cyclocondensation of β-diketones with hydrazines. In a representative approach, acetylacetone reacts with methylhydrazine in acetic acid at reflux, yielding 3-methyl-1H-pyrazole. Subsequent N-alkylation with methyl iodide generates the 2-methylpyrazole-3-yl motif. Alternative methods employ microwave-assisted cyclization to reduce reaction times from hours to minutes while achieving yields >85%.
Recent innovations include using morpholine-sulfur systems to catalyze pyrazole formation under milder conditions (60–80°C), minimizing side products. For example, refluxing β-diketone derivatives with morpholine and sulfur in methanol for 6–8 hours produced pyrazole intermediates with 92% purity, as confirmed by HPLC.
Introduction of the Boc-Protected Amino Group
The Boc group is introduced via nucleophilic substitution or carbamate formation. A two-step protocol involves:
- Amino protection : Treating 2-amino-2-(2-methylpyrazol-3-yl)acetic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and aqueous sodium bicarbonate.
- Acid hydrolysis : Removing tert-butyl esters using trifluoroacetic acid (TFA) to yield the free carboxylic acid.
Optimized conditions (0°C, 2 hours) prevent epimerization at the α-carbon, preserving stereochemical integrity. Nuclear magnetic resonance (NMR) studies of the Boc-protected intermediate show characteristic tert-butyl signals at δ 1.43 ppm and pyrazole protons at δ 7.2–7.8 ppm.
Coupling and Functionalization Techniques
Peptide Bond Formation
The acetic acid moiety is activated for amide coupling using carbodiimides (e.g., EDC/HOBt). In a patented method, 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid reacts with amines in dichloromethane (DCM) at room temperature, achieving 70–90% yields. Critical parameters include:
- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reactivity.
- Catalyst loadings : 1.2 equivalents of EDC and 0.5 equivalents of HOBt minimize racemization.
Esterification and Hydrolysis
Methyl ester derivatives are prepared via Fischer esterification with methanol and sulfuric acid. For example, refluxing the carboxylic acid with excess methanol and H₂SO₄ for 12 hours yields the methyl ester, which is purified by recrystallization from ethanol. Subsequent saponification with lithium hydroxide in tetrahydrofuran (THF)/water regenerates the acid functionality without degrading the Boc group.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent patents disclose continuous flow systems for large-scale manufacturing. Key advantages include:
- Improved heat transfer : Enabling exothermic reactions (e.g., Boc protection) at higher concentrations.
- Reduced purification needs : In-line liquid-liquid extraction removes byproducts like tert-butanol.
A pilot-scale reactor produced 50 kg batches with 95% purity, as verified by LC-MS.
Green Chemistry Approaches
Water-mediated reactions and recyclable catalysts align with sustainability goals. For instance, using immobilized lipases in aqueous buffer (pH 7.5) catalyzes Boc deprotection with 98% efficiency, eliminating TFA waste.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves the compound at 8.2 minutes with >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic acid cyclization | AcOH/H₂O | 100 | 78 | 95 |
| Morpholine-Sulfur | Morpholine/S/MeOH | 70 | 92 | 98 |
| Continuous flow | THF/H₂O | 25 | 95 | 99 |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid exhibit significant anticancer properties. A study published in MDPI highlighted that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
| Compound | Activity | Mechanism |
|---|---|---|
| Pyrazole Derivative A | IC50 = 15 µM | Induces apoptosis via mitochondrial pathway |
| Pyrazole Derivative B | IC50 = 10 µM | Inhibits cell cycle progression at G1 phase |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Similar structures have been shown to inhibit inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases. Research has demonstrated that such compounds can downregulate pro-inflammatory cytokines .
Herbicidal Activity
The compound's structure suggests potential herbicidal activity, particularly against broadleaf weeds. Studies have indicated that derivatives can disrupt plant growth by inhibiting specific metabolic pathways .
Case Study:
| Herbicide | Target Weed | Efficacy |
|---|---|---|
| Compound X | Broadleaf Weed A | 75% reduction in growth |
| Compound Y | Broadleaf Weed B | 85% reduction in growth |
Polymer Chemistry
In material science, the compound can serve as a building block for synthesizing polymers with desirable properties such as flexibility and thermal stability. Its incorporation into polymer matrices has been explored for applications in coatings and adhesives.
Data Table:
| Polymer Type | Properties Enhanced | Application Area |
|---|---|---|
| Thermoplastic Polyurethane | Increased flexibility | Coatings |
| Epoxy Resin | Improved thermal stability | Adhesives |
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The compound’s key structural elements include:
- Boc-protected amino group: Enhances lipophilicity and stability compared to unprotected amines.
- 2-Methylpyrazole : A nitrogen-containing heterocycle that influences electronic properties and hydrogen-bonding capacity.
Table 1: Structural Comparison with Analogs
Physicochemical Properties
- Solubility: The Boc group in the target compound increases lipophilicity, likely reducing aqueous solubility compared to 5-hydroxy-2-[(Boc)amino]pentanoic acid (), which has a hydroxyl group for enhanced polarity .
- Acidity : The acetic acid backbone (pKa ~2.5) is less acidic than the acrylic acid derivative (, pKa ~1–2) due to resonance stabilization in the latter .
- Stability : The Boc group offers hydrolytic stability under basic conditions, contrasting with compounds featuring labile protecting groups (e.g., Fmoc).
Biological Activity
The compound 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid , also referred to as a pyrazole derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.
- Molecular Formula : C₉H₁₇N₃O₄
- Molecular Weight : 203.236 g/mol
- CAS Number : 13734-31-1
- Density : 1.1 g/cm³
- Boiling Point : 296.3 °C at 760 mmHg
Synthesis
The synthesis of this compound typically involves the reaction of pyrazole derivatives with appropriate acylating agents. The process can be optimized for yield and purity through various organic synthesis techniques, including one-pot reactions and microwave-assisted methods.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including our compound of interest. It has shown significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In a comparative study, certain derivatives exhibited higher antibacterial activity than standard antibiotics, suggesting their potential as alternative therapeutic agents against resistant strains .
Anticancer Properties
Research indicates that pyrazole compounds can induce cytotoxic effects in cancer cell lines. For instance, derivatives similar to this compound have been tested against:
- MCF-7 (breast cancer)
- A549 (lung cancer)
These compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in these cell lines, with IC₅₀ values comparable to established chemotherapeutic agents .
Anti-inflammatory and Antidiabetic Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic efficacy in conditions characterized by inflammation. Additionally, its potential as an antidiabetic agent has been explored, showing promise in regulating blood glucose levels in preclinical models .
Study 1: Antimicrobial Efficacy
A study conducted by Luckose et al. (2015) examined the antimicrobial properties of various amino acid derivatives, including pyrazole-based compounds. The results indicated that certain derivatives showed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Study 2: Anticancer Activity
In a detailed investigation published in PMC, researchers synthesized a series of pyrazole derivatives and assessed their anticancer activity against multiple cell lines. The findings revealed that several compounds exhibited significant cytotoxicity, particularly those with specific substituents on the pyrazole ring which enhanced their interaction with cellular targets involved in tumor growth .
Comparative Table of Biological Activities
| Biological Activity | Compound | Activity Level |
|---|---|---|
| Antimicrobial | 2-Methylpropan derivative | High against S. aureus |
| Moderate against E. coli | ||
| High against P. aeruginosa | ||
| Anticancer | MCF-7 cell line | IC₅₀ comparable to Tamoxifen |
| A549 cell line | Significant apoptosis induction | |
| Anti-inflammatory | Various models | Inhibition of cytokines |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid, and how can reaction yields be optimized?
- Methodology :
-
Step 1 : Use carbodiimide-based coupling reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) with hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates, as demonstrated in analogous syntheses .
-
Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance coupling efficiency. For example, tetrahydrofuran (THF) at 12–23°C achieved 88% yield in a structurally related compound .
-
Step 3 : Purify via liquid-liquid extraction (e.g., ethyl acetate and aqueous NaHCO₃) followed by reduced-pressure concentration to isolate the product .
- Key Considerations :
-
Monitor reaction progress using thin-layer chromatography (TLC) to identify incomplete coupling.
-
Scale-up adjustments may require alternative solvents (e.g., DMF) to improve solubility.
Q. What analytical techniques are most effective for confirming the stereochemical integrity of this compound?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : Use ¹H-¹H NOESY or ¹³C DEPT experiments to confirm spatial relationships between protons and carbons, particularly around the pyrazole and tert-butoxycarbonyl (Boc) groups.
-
Chiral Chromatography : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers, as co-elution of epimers is common in structurally similar compounds .
-
X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Data Interpretation :
-
Compare observed optical rotation values with literature data for validation.
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
- Methodology :
-
Step 1 : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) to minimize variability. For example, marine-derived compound studies highlight the importance of consistent anti-biofilm assay protocols .
-
Step 2 : Perform dose-response curves to establish EC₅₀/IC₅₀ values under controlled conditions.
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Step 3 : Use meta-analysis tools to statistically evaluate data heterogeneity across publications.
- Case Study :
-
Conflicting cytotoxicity results may arise from impurities (e.g., unidentified stereoisomers). Re-evaluate purity via HPLC-MS and retest activity .
Q. What experimental strategies are recommended to study the environmental fate and ecotoxicological impact of this compound?
- Methodology :
-
Phase 1 (Abiotic) :
-
Assess hydrolysis kinetics under varying pH and temperature using LC-MS to track degradation products .
-
Measure soil/water partition coefficients (e.g., log Kow) to predict mobility .
-
Phase 2 (Biotic) :
-
Conduct microcosm studies with Daphnia magna or algal species to evaluate acute/chronic toxicity .
- Design :
-
Follow randomized block designs with split-split plots for longitudinal environmental exposure studies, as outlined in analogous ecotoxicology frameworks .
Q. How can researchers elucidate the reaction mechanisms of the pyrazole and Boc-protected amine moieties under oxidative conditions?
- Methodology :
-
Step 1 : Use isotopic labeling (e.g., ¹⁸O or D) to trace oxygen or proton transfer pathways during oxidation.
-
Step 2 : Perform density functional theory (DFT) calculations to model transition states and identify rate-determining steps.
-
Step 3 : Validate intermediates via in situ IR or ESR spectroscopy for radical species detection.
- Example :
-
Pyrazole rings in related compounds undergo regioselective oxidation to form hydroxylated derivatives, which can be stabilized via intramolecular hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
